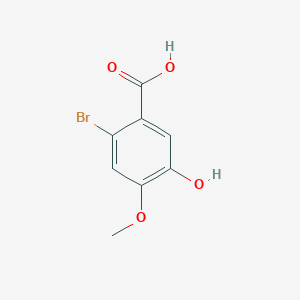
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms makes it highly electronegative and chemically stable. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride typically involves the following steps:
Starting Material: The process begins with hexafluoropropylene, which is converted to hexafluoroacetone.
Hydrogenation: Hexafluoroacetone is then hydrogenated to produce 1,1,1,3,3,3-Hexafluoropropan-2-ol.
Amination: The alcohol is then subjected to amination to form 1,1,1,3,3,3-Hexafluoropropan-2-amine.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to produce the hydrochloride salt.
Industrial production methods often involve vapor-phase catalytic reactions using nickel catalysts under mild temperature conditions (30-140°C) to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different fluorinated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use alkyl halides under basic conditions.
Major Products: The major products depend on the type of reaction. .
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical effects .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride can be compared with other fluorinated amines, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but lacks the amine group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound, used in the synthesis of fluorinated polymers.
1,1,1,3,3,3-Hexafluoroisopropyl Alcohol: Known for its use in peptide synthesis and as a solvent in organic reactions.
Propriétés
Numéro CAS |
1619-91-6 |
|---|---|
Formule moléculaire |
C3H4ClF6N |
Poids moléculaire |
203.5139792 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)



